1-butyl-5-(propoxymethyl)-1H-pyrazole
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Overview
Description
1-Butyl-5-(propoxymethyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with butyl and propoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-5-(propoxymethyl)-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with butyl and propoxymethyl substituents. One common method includes the alkylation of 1H-pyrazole with butyl bromide and propoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-5-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the butyl or propoxymethyl groups using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaN3 in DMF or KCN in aqueous ethanol.
Major Products Formed:
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of pyrazole alcohols or amines.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
1-Butyl-5-(propoxymethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-butyl-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s molecular structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
- 1-Butyl-3-methyl-1H-pyrazole
- 1-Butyl-5-methyl-1H-pyrazole
- 1-Butyl-4-(propoxymethyl)-1H-pyrazole
Comparison: 1-Butyl-5-(propoxymethyl)-1H-pyrazole is unique due to the specific positioning of the butyl and propoxymethyl groups on the pyrazole ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the propoxymethyl group, in particular, can enhance its solubility and interaction with biological targets compared to its methyl-substituted analogs.
Properties
IUPAC Name |
1-butyl-5-(propoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-5-8-13-11(6-7-12-13)10-14-9-4-2/h6-7H,3-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDHOFWJHPRBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)COCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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